Tert-butyl 3-(trifluoromethoxy)pyridin-4-ylcarbamate
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Overview
Description
Tert-butyl 3-(trifluoromethoxy)pyridin-4-ylcarbamate is a chemical compound with the molecular formula C11H13F3N2O3 and a molecular weight of 278.23 g/mol . This compound is known for its unique structural features, including a trifluoromethoxy group attached to a pyridine ring, which imparts distinct chemical properties.
Preparation Methods
The synthesis of tert-butyl 3-(trifluoromethoxy)pyridin-4-ylcarbamate typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in organic synthesis for forming carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Tert-butyl 3-(trifluoromethoxy)pyridin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-(trifluoromethoxy)pyridin-4-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(trifluoromethoxy)pyridin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Tert-butyl 3-(trifluoromethoxy)pyridin-4-ylcarbamate can be compared with similar compounds such as:
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate
- tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
These compounds share structural similarities but differ in their specific functional groups and overall reactivity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C11H13F3N2O3 |
---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
tert-butyl N-[3-(trifluoromethoxy)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C11H13F3N2O3/c1-10(2,3)19-9(17)16-7-4-5-15-6-8(7)18-11(12,13)14/h4-6H,1-3H3,(H,15,16,17) |
InChI Key |
USYLLXVHVOMSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)OC(F)(F)F |
Origin of Product |
United States |
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